Cas no 1269481-65-3 (2-(3H-inden-5-yl)isoindole-1,3-dione)
2-(3H-inden-5-yl)isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(3H-inden-5-yl)isoindole-1,3-dione
- 1H-Isoindole-1,3(2H)-dione, 2-(1H-inden-6-yl)-
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- MDL: MFCD18452127
- Inchi: 1S/C17H11NO2/c19-16-14-6-1-2-7-15(14)17(20)18(16)13-9-8-11-4-3-5-12(11)10-13/h1-4,6-10H,5H2
- InChI Key: OSTDSUYSLBEQGU-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1C1C=CC2C=CCC=2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 446
- XLogP3: 3.2
- Topological Polar Surface Area: 37.4
2-(3H-inden-5-yl)isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05437-1g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 1g |
$398 | 2024-06-05 | |
| eNovation Chemicals LLC | K05437-5g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 5g |
$1495 | 2024-06-05 | |
| eNovation Chemicals LLC | K05437-1g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 1g |
$398 | 2025-02-26 | |
| eNovation Chemicals LLC | K05437-5g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 5g |
$1495 | 2025-02-26 | |
| eNovation Chemicals LLC | K05437-1g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 1g |
$398 | 2025-03-01 | |
| eNovation Chemicals LLC | K05437-5g |
2-(3H-inden-5-yl)isoindoline-1,3-dione |
1269481-65-3 | >95% | 5g |
$1495 | 2025-03-01 |
2-(3H-inden-5-yl)isoindole-1,3-dione Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(3H-inden-5-yl)isoindole-1,3-dione
Compound CAS No. 1269481-65-3: 2-(3H-inden-5-yl)isoindole-1,3-dione
The compound CAS No. 1269481-65-3, also known as 2-(3H-inden-5-yl)isoindole-1,3-dione, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindoles, which are derivatives of indene with a fused bicyclic structure. The isoindole system in this molecule is further substituted with a 3H-indenyl group at the 2-position, making it a unique and complex structure.
Recent studies have highlighted the importance of isoindole derivatives in the field of materials science, particularly in the development of advanced materials such as organic semiconductors and optoelectronic devices. The 2-(3H-inden-5-yl)isoindole-1,3-dione structure exhibits remarkable electronic properties due to its conjugated π-system and rigid molecular framework, which are essential for applications in organic electronics.
The synthesis of this compound involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by cyclization reactions to form the isoindole core. Researchers have optimized these synthetic routes to achieve higher yields and better control over the product's purity and crystallinity, which are critical for its performance in electronic devices.
In terms of physical properties, CAS No. 1269481-65-3 has been shown to possess excellent thermal stability and high molar absorptivity in the visible region of the spectrum, making it suitable for use in light-emitting diodes (LEDs) and photovoltaic cells. Recent advancements in computational chemistry have enabled detailed studies of its electronic structure, revealing insights into its charge transport properties and excited-state dynamics.
The application of this compound extends beyond electronics; it has also been explored as a potential drug candidate due to its ability to interact with specific biological targets. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting its potential role in therapeutic development.
Furthermore, the unique geometry of 2-(3H-inden-5-yl)isoindole-1,3-dione makes it an attractive candidate for use in supramolecular chemistry and self-assembling systems. Its ability to form stable aggregates through non-covalent interactions has been leveraged in the design of new materials with tailored functionalities.
In conclusion, CAS No. 1269481-65-3 represents a versatile compound with a wide range of applications across multiple disciplines. Its distinctive structure and favorable properties continue to drive innovative research, positioning it as a key player in the development of next-generation materials and therapeutic agents.
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